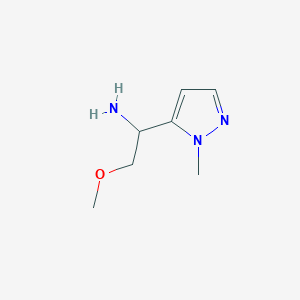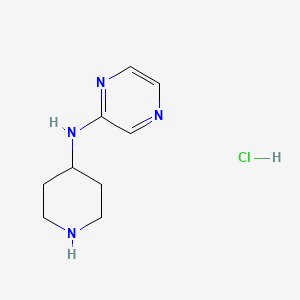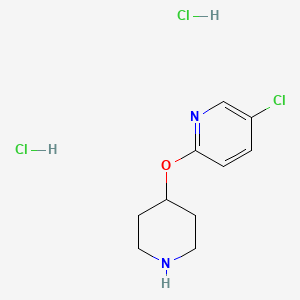
N1,N1-Diethylbutane-1,4-diamine dihydrochloride
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “N1,N1-Diethylbutane-1,4-diamine dihydrochloride” consists of 8 carbon atoms, 22 hydrogen atoms, 2 chlorine atoms, and 2 nitrogen atoms. The InChI code for the base compound “N,N-Diethylbutane-1,4-diamine” isInChI=1/C8H20N2/c1-3-10(4-2)8-6-5-7-9/h3-9H2,1-2H3/p+2 . Physical And Chemical Properties Analysis
“N1,N1-Diethylbutane-1,4-diamine” is a colorless to light yellow liquid . It is soluble in many organic solvents, such as ethanol, ether, and toluene, but insoluble in water . The molecular weight of the dihydrochloride form is 217.18 g/mol.Applications De Recherche Scientifique
Organic Synthesis
N1,N1-Diethylbutane-1,4-diamine dihydrochloride: is extensively used in organic synthesis . It serves as a synthetic raw material for various organic compounds, including drug molecules and other organic intermediates. Its role in facilitating the synthesis of complex organic structures makes it a valuable asset in pharmaceutical research and development.
Catalysts
In the realm of catalysis, this compound is utilized as a precursor for the synthesis of certain catalysts . Catalysts derived from N1,N1-Diethylbutane-1,4-diamine dihydrochloride are likely to be involved in reactions that require the formation or breaking of nitrogen-containing bonds, given the compound’s own nitrogen-rich structure.
Pharmaceutical Applications
The compound finds its use as an intermediate in the pharmaceutical industry . It is involved in the production of various medicinal compounds, where it may be incorporated into the final drug molecule or used in the synthesis process to introduce specific functional groups.
Metal Corrosion Inhibitors
N1,N1-Diethylbutane-1,4-diamine dihydrochloride: is applied in the formulation of metal corrosion inhibitors . Its chemical properties help in protecting metals from corrosion, which is crucial in extending the life of metal components in various industrial applications.
Surfactants
Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solidN1,N1-Diethylbutane-1,4-diamine dihydrochloride contributes to the production of surfactants, which are essential in a wide range of products, from detergents to emulsifiers .
Wetting Agents
As a wetting agent, this compound helps in reducing the surface tension of water, allowing it to spread more easily across surfaces . This property is particularly useful in agricultural formulations, such as pesticides and herbicides, where uniform distribution over plant leaves is desired.
Safety and Hazards
“N1,N1-Diethylbutane-1,4-diamine dihydrochloride” is a hazardous substance. It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, and avoid contact with eyes, skin, or clothing . It is also advised to avoid ingestion and inhalation .
Propriétés
IUPAC Name |
N',N'-diethylbutane-1,4-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2.2ClH/c1-3-10(4-2)8-6-5-7-9;;/h3-9H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVAJPULVNNBZLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Aminobutyl)diethylamine dihydrochloride | |
CAS RN |
879650-79-0 | |
| Record name | (4-aminobutyl)diethylamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[5-(Tetrahydrofuran-2-YL)-1,2,4-oxadiazol-3-YL]methanamine](/img/structure/B1418784.png)







![6-Chloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1418797.png)


![N-(Piperidin-4-yl)-1-tosyl-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B1418804.png)